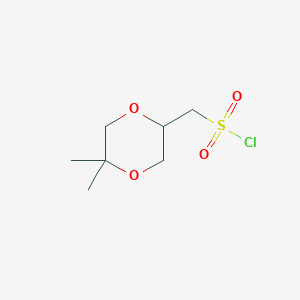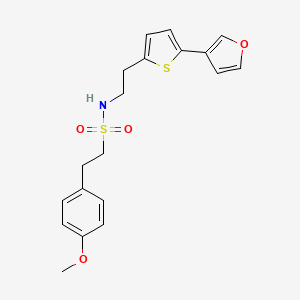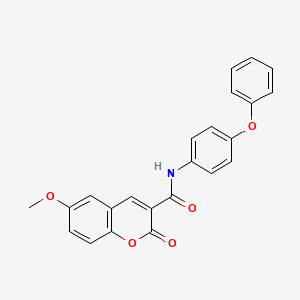![molecular formula C23H18F2N4OS B2869699 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide CAS No. 868255-52-1](/img/structure/B2869699.png)
2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazole derivatives have been extensively studied by researchers due to their diverse biological activities. They have shown promise in treating various diseases and have demonstrated anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities . The ability of these compounds to modulate various biological processes has made them attractive for pharmaceutical development .
Synthesis Analysis
The synthesis of triazole derivatives has been studied extensively. Various methods have been developed to synthesize triazole derivatives, including chemical and enzymatic methods. Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be analyzed using various methods such as SCXRD and DFT .Chemical Reactions Analysis
1,2,4-Triazole derivatives can undergo various chemical reactions. For example, 1,4-substituted thiosemicarbazides can be converted into 5- (furan-2-yl or benzyl)-4- (aryl)-4H-1,2,4-triazole-3-thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole derivative can be determined using various computational methods. For example, the molecular weight, XLogP3-AA, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and exact mass can be computed .Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
Research has highlighted the significance of 1,2,4-triazole derivatives, including compounds similar to the one , in antimicrobial and antifungal applications. For instance, a study by MahyavanshiJyotindra et al. (2011) synthesized a series of similar compounds and screened them for antibacterial, antifungal, and antitubercular activity, noting the broad pharmaceutical activities of 1,2,4-triazole derivatives (MahyavanshiJyotindra et al., 2011). Similarly, Rehman et al. (2016) synthesized N-substituted derivatives of related compounds and found them active against various microbial species (Rehman et al., 2016).
Anticancer Potential
Several studies have explored the anticancer potential of derivatives of 1,2,4-triazole. Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, demonstrating considerable anticancer activity against specific cancer cell lines (Yurttaş et al., 2015). Horishny et al. (2021) also reported the synthesis of 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, which exhibited selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Antiviral and Virucidal Activities
Compounds structurally related to 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide have also shown promise in antiviral applications. Wujec et al. (2011) synthesized derivatives and evaluated their antiviral and virucidal activities, discovering potential in reducing viral replication (Wujec et al., 2011).
Structural and Synthesis Studies
In addition to biological activities, research has also focused on the synthesis and structural analysis of these compounds. Studies like those by Subasri et al. (2017) have detailed the crystal structures of similar compounds, providing insights into their molecular conformations and potential interactions (Subasri et al., 2017).
Mécanisme D'action
Orientations Futures
The future research directions in the field of 1,2,4-triazole derivatives could include the development of new antibacterial molecules with novel mechanisms of action, as well as structural modification or optimization of existing agents by improving both the binding affinity and the spectrum of activity while retaining bioavailability and safety profiles .
Propriétés
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-difluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N4OS/c24-19-12-11-17(14-20(19)25)26-22(30)15-31-23-28-27-21(13-16-7-3-1-4-8-16)29(23)18-9-5-2-6-10-18/h1-12,14H,13,15H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXGQWJLYOYZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2869621.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2869622.png)
![1-(3,4-Dimethoxyphenyl)-7-fluoro-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2869623.png)
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2869624.png)
![2-(3-{[6-Oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2869626.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-phenethylpiperazin-1-yl)methanone](/img/structure/B2869627.png)
![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2869628.png)

![N-(2,5-diaza-2-(2-(2-bromophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-methoxyphenyl)ethanamide](/img/structure/B2869630.png)
![methyl 4-{[(1H-imidazole-1-carbonyl)amino]methyl}benzoate](/img/structure/B2869634.png)

